BDH succinate salt

描述

BDH succinate salt is a useful research compound. Its molecular formula is C50H70N4O10 and its molecular weight is 502.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of BDH succinate salt is β-Hydroxybutyrate dehydrogenase (BDH) . BDH is an enzyme that plays a crucial role in the metabolism of β-Hydroxybutyrate (βOHB), a ketone body .

Mode of Action

This compound interacts with its target, BDH, to facilitate the metabolism of βOHB . The metabolism of βOHB by BDH produces NADH inside the mitochondria, while the second step of its metabolism catalyzed by SCOT (succinyl-CoA: 3-oxoacid-CoA transferase) produces succinate .

Biochemical Pathways

The action of this compound affects the ketone body metabolism pathway . In this pathway, βOHB is oxidized as a brain fuel. Although its contribution to energy metabolism in the healthy brain is minimal, it is an interesting metabolite with direct and collateral effects .

Pharmacokinetics

It is known that βohb, the molecule that this compound helps metabolize, is synthesized in the liver from the oxidation of fatty acids or catabolism of amino acids . It is then metabolized in the mitochondria of all brain cell types, although uptake across the blood-brain barrier is a metabolic control point .

Result of Action

The action of this compound leads to the production of NADH and succinate in the mitochondria . βOHB can alter the NAD+/NADH and Q/QH2 couples and reduce the production of mitochondrial reactive oxygen species . It can also directly interact as a signaling molecule, influencing the opening of K+ channels and regulation of Ca2+ channels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of βOHB in the brain, which this compound helps metabolize, is controlled by the blood-brain barrier . Therefore, factors that affect the permeability of the blood-brain barrier could potentially influence the action of this compound.

生物活性

BDH succinate salt, a derivative of succinic acid, has garnered attention in various fields of research due to its potential biological activities. This compound is primarily used in organic synthesis as a chiral inducer and plays a significant role in the preparation of chiral compounds. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

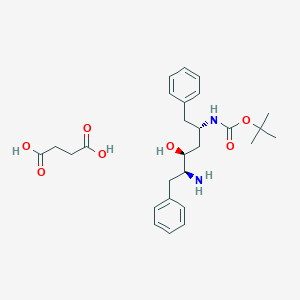

This compound is characterized by its chiral nature, which is essential for its functionality in biological systems. The chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₈N₂O₅

- Molecular Weight : 286.29 g/mol

The compound is synthesized from the reaction of succinic acid with specific amines, resulting in a salt form that enhances its solubility and reactivity in biological environments.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : this compound has been shown to influence enzyme activity, particularly those involved in metabolic pathways. For instance, it acts as a substrate for succinate dehydrogenase, facilitating the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production .

- Chiral Induction : As a chiral inducer, this compound can influence the stereochemistry of reactions involving amino acids and other biomolecules, potentially leading to the formation of biologically active enantiomers that exhibit enhanced efficacy in therapeutic applications .

- Cell Signaling : Recent studies suggest that this compound may play a role in cell signaling pathways, particularly those related to energy metabolism and stress responses. It has been implicated in modulating the activity of G-protein coupled receptors (GPCRs), which are critical for various physiological processes .

Table 1: Summary of Biological Activities

Case Study: Mycobacterium Smegmatis

In a significant study involving Mycobacterium smegmatis, the essentiality of succinate dehydrogenase (Sdh) was explored. The research highlighted how this compound serves as a critical substrate for Sdh, impacting bacterial growth under varying oxygen levels. The deletion of specific sdh operons revealed compensatory mechanisms that underscore the importance of succinate metabolism in bacterial survival .

Case Study: Chiral Synthesis Applications

This compound has been effectively utilized in the synthesis of various pharmaceutical compounds. For instance, its role as a chiral auxiliary has been demonstrated in the production of optically active amino acids, which are vital components in drug formulation . The ability to induce chirality allows for the development of more effective drugs with fewer side effects.

科学研究应用

Medicinal Chemistry

BDH succinate salt is primarily recognized for its role as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various drug formulations, particularly those targeting metabolic and inflammatory diseases. The compound's structure allows it to interact effectively with biological systems, making it a valuable candidate for drug development.

Drug Development

Recent studies have highlighted the potential of this compound in developing ligands for succinate receptors (SUCNR1), which are implicated in several metabolic disorders. Research indicates that compounds derived from this compound exhibit significant binding affinity to SUCNR1, suggesting their potential as therapeutic agents for conditions such as hypertension and inflammatory bowel disease .

Biological Research

In biological research, this compound has been utilized to investigate various physiological processes and mechanisms of action within cells. Its ability to modulate receptor activity makes it an essential tool for studying signaling pathways related to succinate metabolism.

Receptor Binding Studies

Studies have demonstrated that this compound can activate SUCNR1, leading to downstream effects on cellular signaling pathways. For instance, experiments using fluorescent tracer compounds derived from this compound have shown that these compounds can effectively bind to both human and mouse variants of SUCNR1, facilitating comparative studies on receptor pharmacology .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its role as a drug precursor; it is being explored for direct applications in treating various diseases.

Anti-inflammatory Applications

Research has indicated that compounds based on this compound may possess anti-inflammatory properties. By targeting SUCNR1, these compounds could modulate inflammatory responses, presenting a novel approach to treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications of this compound in research and development:

化学反应分析

Stability and Solvent Interactions

BDH succinate salt demonstrates solvent-dependent stability :

-

Stable in acetone/2-propanol mixtures, forming well-defined crystals .

-

Disproportionation risk in pure 2-propanol (observed in analogous HCl salts), leading to reversion to the free base .

-

Hygroscopicity : Limited data suggest no significant deliquescence under ambient conditions, unlike sodium succinate hydrates .

Deprotection and Derivatization Reactions

The tert-butyloxycarbonyl (Boc) group in this compound can be removed under acidic conditions, enabling further functionalization:

Deprotection with HCl:

Subsequent Derivatization:

The deprotected amine reacts with fluorescent probes (e.g., NBD-Cl):

Ion Exchange and Salt Metathesis

This compound can undergo ion-exchange reactions with stronger acids (e.g., HCl):

属性

IUPAC Name |

butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t2*19-,20-,21-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGICBLJBHDBSG-VVQWQMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H70N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183388-64-9 | |

| Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane hemisuccinate, (2S,3S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183388649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE HEMISUCCINATE, (2S,3S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07J0Z39C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。